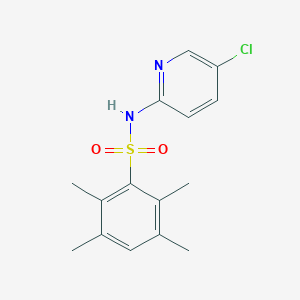
N-(tert-butyl)-2-methoxy-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-2-methoxy-4-methylbenzenesulfonamide, also known as N-Ts-OMe, is a sulfonamide compound that has gained increasing attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has been studied extensively for its potential applications in different fields. In
Mécanisme D'action
The mechanism of action of N-(tert-butyl)-2-methoxy-4-methylbenzenesulfonamide involves the formation of a covalent bond between the sulfonamide group and the target enzyme. This bond formation results in the inhibition of the enzyme's activity. The exact mechanism of action may vary depending on the specific enzyme being targeted.
Biochemical and Physiological Effects
N-(tert-butyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that N-(tert-butyl)-2-methoxy-4-methylbenzenesulfonamide exhibits potent inhibitory activity against carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. In vivo studies have shown that N-(tert-butyl)-2-methoxy-4-methylbenzenesulfonamide can cross the blood-brain barrier and inhibit acetylcholinesterase activity in the brain. This suggests that N-(tert-butyl)-2-methoxy-4-methylbenzenesulfonamide may have potential therapeutic applications in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(tert-butyl)-2-methoxy-4-methylbenzenesulfonamide in lab experiments is its high purity and yield. This makes it easier to obtain accurate and reproducible results. However, N-(tert-butyl)-2-methoxy-4-methylbenzenesulfonamide may have limitations in terms of its solubility and stability. These limitations may need to be taken into consideration when designing experiments.
Orientations Futures
There are several future directions that could be pursued in the study of N-(tert-butyl)-2-methoxy-4-methylbenzenesulfonamide. One potential direction is the development of N-(tert-butyl)-2-methoxy-4-methylbenzenesulfonamide derivatives with improved potency and selectivity. Another direction is the exploration of N-(tert-butyl)-2-methoxy-4-methylbenzenesulfonamide's potential use in the treatment of other diseases, such as cancer. Additionally, the use of N-(tert-butyl)-2-methoxy-4-methylbenzenesulfonamide as a ligand in metal-catalyzed reactions could be further explored. Finally, the development of more efficient and sustainable synthesis methods for N-(tert-butyl)-2-methoxy-4-methylbenzenesulfonamide could be pursued.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-2-methoxy-4-methylbenzenesulfonamide can be achieved using various methods. One of the most commonly used methods is the reaction of N-t-butylbenzenesulfonamide with methyl iodide in the presence of a base such as potassium carbonate. This method yields N-(tert-butyl)-2-methoxy-4-methylbenzenesulfonamide with a high purity and yield. Other methods include the reaction of N-t-butylbenzenesulfonamide with dimethyl sulfate or the reaction of N-t-butylbenzenesulfonamide with methyl triflate in the presence of a palladium catalyst.
Applications De Recherche Scientifique
N-(tert-butyl)-2-methoxy-4-methylbenzenesulfonamide has been extensively studied for its potential applications in different fields of scientific research. One of the main applications of N-(tert-butyl)-2-methoxy-4-methylbenzenesulfonamide is in the field of medicinal chemistry. This compound has been shown to exhibit potent inhibitory activity against a variety of enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These enzymes are involved in various physiological processes and have been linked to several diseases, including Alzheimer's disease and cancer. N-(tert-butyl)-2-methoxy-4-methylbenzenesulfonamide has also been studied for its potential use as a ligand in metal-catalyzed reactions.
Propriétés
Nom du produit |
N-(tert-butyl)-2-methoxy-4-methylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C12H19NO3S |
Poids moléculaire |
257.35 g/mol |
Nom IUPAC |
N-tert-butyl-2-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO3S/c1-9-6-7-11(10(8-9)16-5)17(14,15)13-12(2,3)4/h6-8,13H,1-5H3 |
Clé InChI |
QACBUPDDRXISJP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC(C)(C)C)OC |
SMILES canonique |
CC1=CC(=C(C=C1)S(=O)(=O)NC(C)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B226120.png)
![2-[(3-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B226124.png)






![1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine](/img/structure/B226173.png)




![ethyl 1,2-dimethyl-5-[(3,4,5-trimethoxybenzoyl)oxy]-1H-indole-3-carboxylate](/img/structure/B226242.png)